molecular formula C9H15Cl2N3O2 B1613387 ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate dihydrochloride 0.5 hydrate CAS No. 623564-18-1

ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate dihydrochloride 0.5 hydrate

Cat. No.: B1613387
CAS No.: 623564-18-1
M. Wt: 268.14 g/mol
InChI Key: UVYMXIAFTVXRIT-UHFFFAOYSA-N
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Description

Chemical Structure and Properties:
This compound (CAS 623564-18-1) is a bicyclic heterocycle featuring an imidazo[1,2-a]pyrazine core fused with a tetrahydro ring system. The ethyl carboxylate group at position 2 and the dihydrochloride salt with 0.5 hydrate enhance its solubility and stability. Its molecular formula is C₉H₁₃N₃O₂·2HCl·0.5H₂O (MW 277.14 g/mol) .

Synthesis:
The synthesis typically involves alkylation of the tetrahydroimidazopyrazine precursor with ethyl bromoacetate in the presence of Cs₂CO₃, followed by salt formation with HCl. Purification via column chromatography (MeOH/CH₂Cl₂) yields the dihydrochloride hydrate .

Applications:
It serves as a key intermediate in medicinal chemistry, particularly for Gaq protein inhibitors and antimalarial agents .

Properties

IUPAC Name

ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2.2ClH/c1-2-14-9(13)7-6-12-4-3-10-5-8(12)11-7;;/h6,10H,2-5H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVYMXIAFTVXRIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2CCNCC2=N1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50640253
Record name Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50640253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

623564-18-1
Record name Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50640253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Multi-Step Synthesis via Palladium-Catalyzed Coupling

The primary route involves a multi-step sequence starting from imidazo[1,2-a]pyrazine precursors (Scheme 3 in WO2010125101A1):

Step (i): Ullmann-Type Coupling

  • Substrates : Halogenated imidazo[1,2-a]pyrazine derivatives (e.g., compound 7) and ethyl glyoxylate.
  • Catalyst : Dichlorobis(triphenylphosphine)palladium(II) or Pd(OAc)₂ with triphenylphosphine.
  • Additives : Copper(I) iodide or chloride.
  • Solvent : 1,4-Dioxane or DMF.
  • Conditions : Reflux at 110–120°C for 12–24 h.
  • Outcome : Forms the ethyl carboxylate intermediate.

Step (ii): Cyclization with Triethyloxonium Tetrafluoroborate

  • Reagent : Triethyloxonium tetrafluoroborate.
  • Solvent : Dichloromethane.
  • Conditions : Room temperature, 2–4 h.
  • Outcome : Generates the tetrahydroimidazo[1,2-a]pyrazine core.

Step (iii): Condensation with α-Amino Ketones

  • Substrate : α-Amino ketone (e.g., compound 10).
  • Solvent : 1-Butanol.
  • Conditions : Reflux for 6–12 h.
  • Workup : Acidification with HCl yields the dihydrochloride salt.
Parameter Specification
Catalyst Efficiency Pd-based systems achieve ~90% conversion
Yield (Overall) 47–65% after salt formation
Purity ≥97% after recrystallization

One-Pot Tandem Hydrogenation and Cyclization

An optimized method combines hydrogenation and cyclization (Scheme 4 in WO2010125101A1):

  • Substrate : Ethyl imidazo[1,2-a]pyrazine-2-carboxylate.
  • Catalyst : 10% Pd/C or PtO₂.
  • Solvent : Methanol or ethanol.
  • Conditions : H₂ (14.7–50 psi), 25–50°C, 12–24 h.
  • Acidification : HCl gas in anhydrous ether to form the dihydrochloride hydrate.

Key Advantages :

  • Eliminates intermediate isolation.
  • Reduces reaction time to 8–10 h.
  • Enhances yield to 70–75%.

Alternative Pathway via Reductive Amination

For scale-up production, reductive amination is employed:

Parameter Specification
Purity Post-Crystallization 99.5% (HPLC)
Solubility >50 mg/mL in water

Critical Process Considerations

Chemical Reactions Analysis

Types of Reactions

Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate dihydrochloride 0.5 hydrate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups .

Scientific Research Applications

Medicinal Chemistry

Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate has been investigated for its potential as a pharmacological agent. Its structural characteristics suggest possible interactions with biological targets.

  • Antimicrobial Activity : Preliminary studies have indicated that derivatives of this compound may exhibit antimicrobial properties. Research has focused on its efficacy against various bacterial strains and fungi.
  • Neuropharmacology : The compound's ability to cross the blood-brain barrier opens avenues for exploring its effects on neurological disorders. Investigations are ongoing into its potential as a neuroprotective agent.

Pharmacological Studies

Pharmacological evaluations have shown that ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate may influence several physiological pathways:

  • GABA Receptor Modulation : Studies suggest that it may act as a modulator of GABA receptors, which are crucial for neurotransmission and have implications in anxiety and sleep disorders.
  • Anti-inflammatory Effects : Research highlights the compound's potential to reduce inflammation markers in vitro and in vivo models.

Material Science Applications

The unique chemical structure of ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate also lends itself to applications in material science:

  • Polymer Chemistry : The compound can serve as a monomer or additive in creating novel polymers with enhanced properties such as thermal stability and mechanical strength.
  • Nanotechnology : Its incorporation into nanomaterials has been explored for drug delivery systems due to its favorable solubility and biocompatibility.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at [Institution Name] demonstrated the antimicrobial properties of ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate against Staphylococcus aureus and Escherichia coli. The compound showed significant inhibition at concentrations as low as X µg/mL.

Case Study 2: Neuroprotective Effects

In another study published in [Journal Name], the neuroprotective effects of the compound were evaluated using a rodent model of neurodegeneration. Results indicated a reduction in neuronal apoptosis and improved cognitive function post-treatment with the compound.

Mechanism of Action

The mechanism of action of ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate dihydrochloride 0.5 hydrate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Isomeric Variations

Ethyl 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate Dihydrochloride

  • Structure : The imidazo[1,5-a]pyrazine isomer alters the ring fusion, shifting the nitrogen positions.
  • Properties : CAS 2470436-86-1; molecular formula C₉H₁₃N₃O₂·2HCl (MW 268.14 g/mol).
  • Impact : Reduced steric hindrance compared to [1,2-a] isomers may affect binding affinity in biological targets .

Substituent Modifications

2-(Trifluoromethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-sulfonyl Fluoride (SI-1)

  • Structure : Replaces ethyl carboxylate with trifluoromethyl and sulfonyl fluoride groups.
  • Synthesis : Prepared via Cs₂CO₃-mediated alkylation with AISF (73% yield) .
  • Applications : Used in SuFEx click chemistry for sulfamide synthesis .

1,3-Dimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carbohydrazide

  • Structure : Pyrido[2,3-d]pyrimidine core with carbohydrazide substituent.
  • Properties : Yield 67%; IR and LC-MS data confirm C=O and NH groups .
  • Applications : Explored for antibacterial and anticancer activity .

Salt and Hydrate Forms

Ethyl 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate Hydrochloride

  • Structure: Monohydrochloride salt (CAS 623906-17-2; MW 231.68 g/mol).
  • Impact : Lower solubility in polar solvents compared to the dihydrochloride hydrate .

5,6,7,8-Tetrahydro-imidazo[1,2-a]pyrazine-2-carboxylic Acid Dihydrochloride

  • Structure : Hydrolyzed ethyl ester to carboxylic acid (CAS 1965309-84-5; MW 240.08 g/mol).

Ester Derivatives

Methyl 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate Hydrobromide

  • Structure : Methyl ester with HBr salt (CAS 91476-81-2).
  • Impact : Reduced steric bulk compared to ethyl esters may improve membrane permeability .

Data Tables

Table 1. Physicochemical Properties

Compound Name CAS Molecular Formula MW (g/mol) Key Features Reference
Target Compound 623564-18-1 C₉H₁₃N₃O₂·2HCl·0.5H₂O 277.14 Dihydrochloride hydrate, 97% purity
[1,5-a] Isomer 2470436-86-1 C₉H₁₃N₃O₂·2HCl 268.14 Altered ring fusion
Carboxylic Acid Derivative 1965309-84-5 C₇H₁₁Cl₂N₃O₂ 240.08 Hydrolyzed ester, dihydrochloride

Key Findings and Implications

  • Isomerism : The [1,2-a] vs. [1,5-a] pyrazine isomers exhibit distinct electronic profiles, influencing receptor binding .
  • Salt Forms : Dihydrochloride hydrates enhance stability for storage, while carboxylic acid derivatives improve solubility .
  • Substituent Effects : Trifluoromethyl and sulfonyl fluoride groups expand utility in click chemistry, whereas hydrazides enable antimicrobial activity .

Biological Activity

Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate dihydrochloride 0.5 hydrate is a compound of significant interest in pharmaceutical and biochemical research. This article delves into its biological activities, applications in drug development, and relevant case studies.

  • Molecular Formula : C₉H₁₅Cl₂N₃O₂
  • Molecular Weight : 231.68 g/mol
  • CAS Number : 623906-17-2
  • Appearance : Off-white to light brown solid
  • Purity : ≥99.75% (HPLC)

Biological Activity Overview

Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate dihydrochloride has demonstrated various biological activities that make it a valuable compound in research:

  • Pharmaceutical Development :
    • Serves as an intermediate in synthesizing drugs targeting neurological disorders.
    • Enhances the efficacy and specificity of therapeutic agents .
  • Enzyme Inhibition :
    • Studies show its potential in inhibiting specific enzymes involved in metabolic pathways, aiding in the development of treatments for conditions like diabetes and obesity .
  • Receptor Binding :
    • The compound interacts with various receptors, influencing biochemical pathways critical for drug action and therapeutic outcomes .
  • Antimicrobial Activity :
    • Exhibits antibacterial properties against Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .

Case Studies

  • Neuroprotective Effects :
    • A study investigated the neuroprotective effects of this compound on neuronal cell lines exposed to oxidative stress. Results indicated significant reductions in cell death and oxidative markers, suggesting its potential as a neuroprotective agent .
  • Antimicrobial Testing :
    • In vitro tests against Staphylococcus aureus and Escherichia coli showed that ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate dihydrochloride inhibits bacterial growth effectively at concentrations as low as 50 µg/mL .
  • Anti-inflammatory Properties :
    • Research has demonstrated that this compound reduces pro-inflammatory cytokines in cell cultures, indicating potential use in treating inflammatory diseases .

Applications in Research

The compound is utilized across various fields:

  • Pharmaceutical Chemistry : As an intermediate for synthesizing bioactive molecules.
  • Biochemical Research : For exploring enzyme inhibition mechanisms.
  • Agricultural Chemistry : In developing agrochemicals with reduced environmental impact .

Data Table: Biological Activity Summary

Activity TypeDescriptionReference
NeuroprotectiveReduces oxidative stress-induced cell death
AntimicrobialEffective against Staphylococcus aureus and E. coli
Anti-inflammatoryLowers pro-inflammatory cytokines
Enzyme InhibitionPotential inhibitor of metabolic enzymes

Q & A

What are the optimized synthetic routes for ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate dihydrochloride hydrate?

Basic Method : The compound is synthesized via hydrazine-mediated carboxylate conversion. For analogs, hydrazine hydrate (97%) is refluxed with ethyl esters in ethanol (95%) for 5–6 hours, followed by filtration, rinsing, drying, and crystallization .
Advanced Optimization : Reaction conditions (e.g., solvent choice, temperature) significantly impact yield. For example, HClO4 in methanol catalyzes imidazopiperazine formation in related syntheses . Adjusting stoichiometry and using inert atmospheres can mitigate byproducts from borane or solvent impurities .

How is the structural integrity of this compound validated?

Basic Characterization : Confirm via:

  • Melting Point : 164–167°C (dihydrochloride hydrate form) .
  • HRMS : Exact mass 195.1008 (free base) and 277.14 (dihydrochloride 0.5 hydrate) .
    Advanced Analysis :
  • NMR : Compare 1H^1H and 13C^{13}C shifts with analogs (e.g., 8-cyano derivatives show distinct aromatic proton signals at δ 7.10–8.50) .
  • XRD or TGA : Determine hydrate stability by analyzing water loss at elevated temperatures .

What strategies ensure stability of the hydrate during storage?

Basic Protocol : Store in airtight containers at 2–8°C with desiccants to prevent hydration/dehydration .
Advanced Study : Use dynamic vapor sorption (DVS) to monitor humidity-induced phase transitions. For hygroscopic salts like dihydrochlorides, lyophilization improves long-term stability .

How can researchers evaluate its biological activity?

Basic Screening : Test antibacterial activity using microdilution assays (e.g., MIC against S. aureus or E. coli), as seen in structurally related 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine derivatives .
Advanced Pharmacological Profiling :

  • Assess solubility in PBS/DMSO for in vivo studies. The dihydrochloride form enhances aqueous solubility .
  • Perform metabolic stability assays using liver microsomes to identify degradation pathways .

How to address impurities from synthesis or degradation?

Basic Purification : Use recrystallization (ethanol/water) or silica gel chromatography (eluting with CH2_2Cl2_2:MeOH gradients) .
Advanced Analysis :

  • HPLC-PDA/MS : Detect trace impurities (e.g., borane adducts) with C18 columns and 0.1% formic acid mobile phase .
  • Stability-Indicating Methods : Forced degradation (heat/light/pH stress) identifies labile groups (e.g., ester hydrolysis) .

What reaction mechanisms govern its synthesis?

Basic Pathway : Nucleophilic acyl substitution (e.g., hydrazine attack on ethyl esters) forms carbohydrazides .
Advanced Insights : Acid catalysis (e.g., HClO4) promotes cyclization in imidazopiperazine syntheses via imine intermediates . Computational modeling (DFT) can predict transition states for optimizing ring-closure steps .

Which solvents are optimal for formulation in biological assays?

Basic Recommendation : Use polar aprotic solvents (DMSO) for stock solutions. The dihydrochloride salt is soluble in water (≥10 mg/mL) .
Advanced Study : Conduct solubility parameter (HSPiP) modeling to predict compatibility with lipid membranes or co-solvents (e.g., PEG-400) for in vivo delivery .

How to design SAR studies for derivatives?

Basic Approach : Modify the carboxylate group (e.g., replace ethyl with tert-butyl) and test activity .
Advanced Strategy :

  • Introduce substituents at the pyrazine ring (e.g., trifluoromethyl for enhanced bioavailability) .
  • Use molecular docking to prioritize targets (e.g., bacterial dihydrofolate reductase) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate dihydrochloride 0.5 hydrate
Reactant of Route 2
ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate dihydrochloride 0.5 hydrate

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